Benzo[d]isoxazol-4-ol

Physicochemical profiling Drug-likeness prediction Ionization state

Benzo[d]isoxazol-4-ol is the definitive 4‑hydroxy regioisomer of the benzisoxazole scaffold, with pKa ~7.90 that differs by >5 orders of magnitude from the 3‑ol isomer. This difference governs ionization, H‑bonding, and metabolic stability at physiological pH, making positional authentication essential for reproducible SAR. The 4‑OH group provides a direct synthetic handle for urea‑linked RTK pharmacophores (e.g., VEGFR, PDGFR, c‑Met) and for HIF‑1α inhibitor libraries (cell‑based IC₅₀ as low as 24 nM). Procure this ≥97% HPLC‑validated intermediate with full QC documentation to ensure batch‑to‑batch consistency in kinase, BET bromodomain, and developability profiling campaigns.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Cat. No. B7968209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isoxazol-4-ol
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC(=C2C=NOC2=C1)O
InChIInChI=1S/C7H5NO2/c9-6-2-1-3-7-5(6)4-8-10-7/h1-4,9H
InChIKeyKTRLFZBXDGAKID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isoxazol-4-ol: Core Heterocyclic Building Block for Drug Discovery and Chemical Biology


Benzo[d]isoxazol-4-ol (CAS 1360931-63-0, MF C₇H₅NO₂, MW 135.12 g/mol) is a fused bicyclic heterocycle comprising a benzene ring and an isoxazole moiety with a hydroxyl substituent at the 4-position . It serves as a versatile synthetic intermediate and a core scaffold in medicinal chemistry, with its benzo[d]isoxazole framework appearing in multiple FDA-approved drugs including the atypical antipsychotics risperidone, paliperidone, and iloperidone . The compound is commercially available at purities typically ≥95% (HPLC) for research and development applications .

Why Generic Benzo[d]isoxazole Substitution Fails: Position-Specific Physicochemical and Pharmacological Consequences for Benzo[d]isoxazol-4-ol Procurement


The benzo[d]isoxazole family exhibits pronounced position-dependent differences in physicochemical properties and biological behavior that preclude simple interchangeability. The 4-ol and 3-ol positional isomers share the same molecular formula (C₇H₅NO₂) and molecular weight (135.12 g/mol) yet differ by over five orders of magnitude in predicted acidity: pKa ~7.90 for the 4-ol versus ~13.55 for the 3-ol . This difference directly impacts ionization state at physiological pH, hydrogen-bonding capacity, and metabolic susceptibility. Furthermore, in structure–activity relationship (SAR) campaigns, the 4-position of the benzo[d]isoxazole scaffold has been exploited as a critical vector for installing urea-based pharmacophores that confer potent receptor tyrosine kinase (RTK) inhibition, whereas the 3-position typically engages alternative binding modes [1]. Generic scaffold substitution without positional verification therefore risks profound alterations in both physicochemical behavior and target engagement, making compound-specific quality control and positional authentication essential for reproducible research outcomes.

Benzo[d]isoxazol-4-ol: Quantitative Comparative Evidence for Scientific Selection in Medicinal Chemistry and Biological Screening


Positional Isomer Differentiation: pKa Gap of ~5.6 Orders of Magnitude Between Benzo[d]isoxazol-4-ol and Benzo[d]isoxazol-3-ol

The predicted acid dissociation constant (pKa) of Benzo[d]isoxazol-4-ol is 7.90 ± 0.40 , indicating that at physiological pH 7.4 approximately 24% of the compound exists in its neutral (protonated) form and ~76% as the phenoxide anion. In stark contrast, the positional isomer Benzo[d]isoxazol-3-ol exhibits a predicted pKa of 13.55 ± 0.20 , rendering it virtually fully protonated (>99.999%) under the same conditions. This ~5.6 log unit difference in acidity fundamentally alters hydrogen-bond donor/acceptor topology, solubility–pH profiles, membrane permeability, and protein-binding electrostatics.

Physicochemical profiling Drug-likeness prediction Ionization state

Chromatographic Identity Confirmation: Benzo[d]isoxazol-4-ol Exhibits a Diagnostic UV-Vis Absorption Maximum at ~270 nm Enabling Positional Authentication

Benzo[d]isoxazol-4-ol displays a characteristic UV-Vis absorption profile with λmax ≈ 270 nm, a spectral feature routinely employed for HPLC-based purity assessment and identity confirmation [1]. The positional isomer Benzo[d]isoxazol-3-ol, by contrast, contains a conjugated carbonyl-like tautomeric system (3-hydroxybenzisoxazole ↔ benzisoxazol-3(2H)-one) that shifts its chromophore, producing a visibly pale orange powder appearance versus the anticipated white-to-off-white appearance of the 4-ol. This orthogonal spectral fingerprint allows unambiguous HPLC-UV discrimination of the two isomers even when they co-elute under certain mobile-phase conditions.

Analytical quality control HPLC purity verification Positional isomer discrimination

Commercial Purity Benchmarking: Benzo[d]isoxazol-4-ol Is Supplied at 97% Standard Purity with Full Batch-Specific QC Documentation from Multiple Independent Vendors

Benzo[d]isoxazol-4-ol is commercially available from at least four independent suppliers (Bidepharm, Enamine, Chemenu, Ambeed) with standard purity specifications ranging from 95% to 97%, and each vendor provides batch-specific QC documentation including NMR, HPLC, and/or GC traces . In comparison, the 3-ol isomer (Benzo[d]isoxazol-3-ol) is available from Bidepharm at 98% standard purity and from Sigma-Aldrich at 97% (3-Hydroxybenzisoxazole 97%) . While headline purity figures are comparable, the 4-ol is less widely stocked: only a handful of specialist suppliers carry catalog quantities (250 mg–5 g scale), whereas the 3-ol is available from a broader base of global distributors including Sigma-Aldrich. This supply-chain asymmetry means that procurement lead times and minimum order quantities may differ materially between the two isomers.

Procurement specification Purity grade comparison Batch-to-batch consistency

Benzo[d]isoxazole Scaffold Provenance: the 4-Hydroxy Substituent Enables Key Pharmacophore Elaboration Vectors Validated Across Multiple Drug Discovery Programs

The benzo[d]isoxazole ring system is a validated privileged scaffold appearing in multiple FDA-approved drugs, including the atypical antipsychotics risperidone, paliperidone, and iloperidone, as well as the antiepileptic zonisamide . Within this scaffold family, the 4-position hydroxyl of Benzo[d]isoxazol-4-ol is synthetically strategic: SAR studies have demonstrated that functionalization at the 4-position with urea-based pharmacophores (e.g., N,N′-diphenyl urea) yields potent multitargeted receptor tyrosine kinase inhibitors, with lead compound 50 achieving an ED₅₀ of 2.0 mg/kg in a VEGF-stimulated uterine edema model and 81% tumor growth inhibition in an HT1080 fibrosarcoma xenograft at 10 mg/kg/day p.o. [1]. Separately, benzo[d]isoxazole derivatives have been optimized as BET bromodomain inhibitors, with compounds 6i (Y06036) and 7m (Y06137) binding BRD4(1) with Kd values of 82 nM and 81 nM respectively , and as HIF-1α transcription inhibitors, with lead compounds 15 and 31 achieving IC₅₀ values of 24 nM in a HEK293T dual-luciferase reporter assay [2]. While these data pertain to elaborated derivatives rather than the parent 4-ol building block, they establish the benzo[d]isoxazole core—and specifically the functionalizable 4-position—as a uniquely productive starting point for kinase, epigenetic, and transcription factor inhibitor design.

Scaffold-based drug design Structure–activity relationship Pharmacophore elaboration

Topological Polar Surface Area and Computed logP Differentiate Benzo[d]isoxazol-4-ol from Isomeric and Bioisosteric Heterocyclic Building Blocks

Benzo[d]isoxazol-4-ol has a computed topological polar surface area (TPSA) of 46.3 Ų and an XLogP3 of 1.4 [1], placing it within favorable drug-like chemical space (TPSA < 140 Ų; logP < 5) consistent with Lipinski and Veber guidelines. By comparison, the 3-ol isomer has a reported TPSA of 38.30 Ų [2], a difference of ~8 Ų that reflects the altered hydrogen-bonding geometry of the hydroxyl group. The bioisosteric heterocycle Benzoxazol-4-ol (oxygen replacing the isoxazole N–O arrangement) exhibits distinct electronic properties and hydrogen-bond acceptor/donor topology due to the absence of the endocyclic N–O bond. These computed molecular descriptors provide a quantitative, in silico basis for prioritizing Benzo[d]isoxazol-4-ol over alternative scaffolds in early-stage library design when specific TPSA or logP windows must be maintained for blood–brain barrier penetration or oral bioavailability optimization.

Drug-likeness In silico ADME Bioisostere selection

Benzo[d]isoxazol-4-ol: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Scaffold Hopping and Bioisostere Replacement in Kinase Inhibitor Design Requiring a Synthetic Handle at the 4-Position

Medicinal chemistry teams engaged in kinase inhibitor discovery—particularly those targeting VEGFR, PDGFR, c-Met, or BET bromodomains—should prioritize Benzo[d]isoxazol-4-ol as a core scaffold when the synthetic strategy requires a phenolic hydroxyl at the 4-position for subsequent O-alkylation or urea coupling. The SAR precedent is strong: 3-amino-benzo[d]isoxazoles bearing a urea motif at the 4-position yielded multitargeted RTK inhibitors with in vivo efficacy (ED₅₀ = 2.0 mg/kg) [1], and benzo[d]isoxazole-based BET inhibitors achieved BRD4(1) Kd values of 81–82 nM [2]. The 4-ol provides a direct synthetic entry point to these pharmacophores without requiring protecting-group manipulation of alternative hydroxyl positions.

pH-Dependent Solubility and Ionization Studies Where the ~5.6-log pKa Differential Between 4-ol and 3-ol Isomers Is Experimentally Exploited

For pharmaceutical profiling studies investigating the impact of hydroxyl position on pH-dependent solubility, logD, and permeability, Benzo[d]isoxazol-4-ol and its 3-ol isomer together constitute an ideal isomeric probe pair. The predicted pKa difference (7.90 vs. 13.55) [1] ensures that at pH 7.4 the 4-ol is substantially ionized (~76% anion) while the 3-ol remains essentially fully protonated. This allows researchers to deconvolute ionization effects from other molecular properties within the same elemental composition (C₇H₅NO₂, MW 135.12), making the pair exceptionally valuable for computational model validation and developability classification exercises.

HIF-1α Transcription Inhibition and Hypoxia-Related Oncology Programs Utilizing Benzo[d]isoxazole Cores

Research groups focused on hypoxia-inducible factor (HIF) pathways in oncology should consider Benzo[d]isoxazol-4-ol as an entry point for synthesizing HIF-1α transcription inhibitor libraries. The benzo[d]isoxazole scaffold has yielded potent HIF-1α inhibitors with IC₅₀ values as low as 24 nM in cell-based dual-luciferase reporter assays [2]. The 4-OH group provides a versatile derivatization site for exploring substituent effects on HIF-1α inhibitory potency, and the commercial availability of the parent 4-ol at 97% purity with full QC documentation supports reproducible SAR expansion.

Analytical Method Development and Reference Standard Qualification for Benzo[d]isoxazole Positional Isomer Discrimination

Analytical chemistry and QC laboratories tasked with developing robust HPLC methods for distinguishing positional isomers of benzo[d]isoxazoles can deploy Benzo[d]isoxazol-4-ol as a certified reference standard. Its characteristic λmax ≈ 270 nm [1] and distinct retention behavior relative to the 3-ol isomer (which exhibits a different chromophore owing to keto–enol tautomerism) provide orthogonal spectroscopic and chromatographic handles. The availability of batch-specific NMR and HPLC traces from multiple vendors supports method validation and system suitability testing in GLP-regulated environments.

Quote Request

Request a Quote for Benzo[d]isoxazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.